3,5-Dichloro-2-(piperidin-4-yl)pyridine
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Overview
Description
3,5-Dichloro-2-(piperidin-4-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with two chlorine atoms at the 3 and 5 positions and a piperidine ring at the 2 position
Mechanism of Action
Target of Action
It’s known that piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs .
Mode of Action
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst has been shown to afford a series of enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines .
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Pharmacokinetics
The pharmacokinetics of piperidine derivatives are an important area of study in modern organic chemistry .
Result of Action
Piperidine derivatives are known to have a wide variety of biological activities .
Action Environment
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Biochemical Analysis
Biochemical Properties
Piperidine derivatives are known to exhibit a wide range of biological activities . They are utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .
Cellular Effects
Compounds with a piperidine moiety, such as Piperine, have been found to exhibit a variety of effects on cells, including antioxidant action and activity against cancer, inflammation, hypertension, and asthma .
Molecular Mechanism
It is known that piperidine derivatives can interact with various biomolecules through binding interactions, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-(piperidin-4-yl)pyridine typically involves the reaction of 3,5-dichloropyridine with piperidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the piperidine ring replaces a chlorine atom on the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-2-(piperidin-4-yl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by other nucleophiles.
Oxidation: The piperidine ring can be oxidized to form piperidone derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Major Products Formed
Nucleophilic Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: Piperidone derivatives.
Reduction: Piperidine derivatives.
Scientific Research Applications
3,5-Dichloro-2-(piperidin-4-yl)pyridine has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: Employed in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloropyridine: Lacks the piperidine ring, making it less versatile in biological applications.
2-(Piperidin-4-yl)pyridine: Lacks the chlorine substituents, which can affect its reactivity and biological activity.
Uniqueness
3,5-Dichloro-2-(piperidin-4-yl)pyridine is unique due to the presence of both chlorine atoms and the piperidine ring, which confer distinct chemical and biological properties. The chlorine atoms increase the compound’s reactivity towards nucleophiles, while the piperidine ring enhances its pharmacokinetic properties.
Properties
IUPAC Name |
3,5-dichloro-2-piperidin-4-ylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2/c11-8-5-9(12)10(14-6-8)7-1-3-13-4-2-7/h5-7,13H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSNZFUAZVYTPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=C(C=C(C=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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